![molecular formula C9H7Cl2N3S B11859913 [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound features a dichlorophenyl group attached to the thiazole ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazine moiety, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives, in general, have shown promise as antimicrobial, antifungal, and anticancer agents. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: The compound’s potential medicinal applications are explored in drug discovery and development. Its ability to interact with specific enzymes and receptors makes it a candidate for developing new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular interactions depend on the specific biological context and the target organism or system.
相似化合物的比较
- [4-(2,5-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- [4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-amine
Comparison: While these compounds share a similar core structure, the position and nature of the substituents on the phenyl ring can significantly influence their chemical properties and biological activities. For example, the presence of different halogens or functional groups can alter the compound’s reactivity, solubility, and ability to interact with biological targets. [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C9H7Cl2N3S |
|---|---|
分子量 |
260.14 g/mol |
IUPAC 名称 |
[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-3-1-2-5(8(6)11)7-4-15-9(13-7)14-12/h1-4H,12H2,(H,13,14) |
InChI 键 |
HIAFWPWTMXECOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CSC(=N2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)
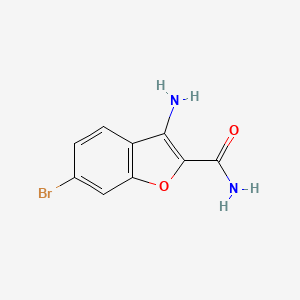





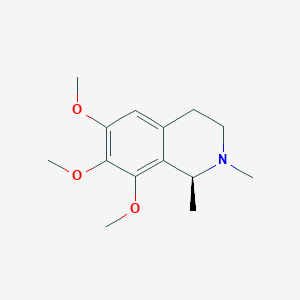
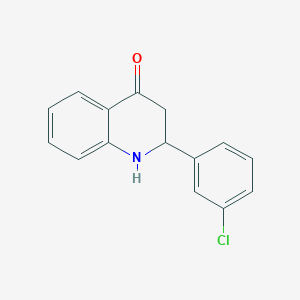
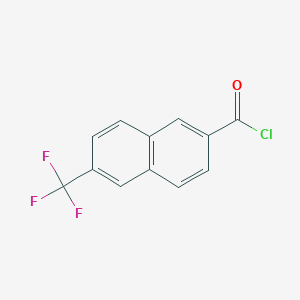

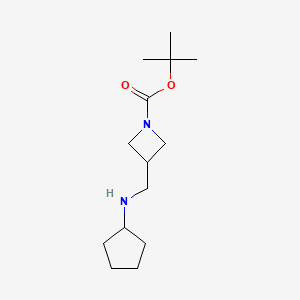

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
